N'-[(E)-(2-FLUOROPHENYL)METHYLIDENE]ADAMANTANE-1-CARBOHYDRAZIDE
Description
N'-[(E)-(2-Fluorophenyl)methylidene]adamantane-1-carbohydrazide is a Schiff base derived from the condensation of adamantane-1-carbohydrazide with 2-fluorobenzaldehyde. The adamantane moiety confers rigidity and lipophilicity, while the fluorophenyl group introduces electronic and steric effects critical for biological interactions.
Properties
IUPAC Name |
N-[(E)-(2-fluorophenyl)methylideneamino]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O/c19-16-4-2-1-3-15(16)11-20-21-17(22)18-8-12-5-13(9-18)7-14(6-12)10-18/h1-4,11-14H,5-10H2,(H,21,22)/b20-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHJFNXYEWZSSB-RGVLZGJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NN=CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)N/N=C/C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-Fluorophenyl)methylidene]adamantane-1-carbohydrazide typically involves the condensation reaction between adamantane-1-carbohydrazide and 2-fluorobenzaldehyde. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-Fluorophenyl)methylidene]adamantane-1-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Synthesis of N'-[(E)-(2-Fluorophenyl)methylidene]adamantane-1-carbohydrazide
The synthesis of this compound typically involves the reaction of adamantane-1-carbohydrazide with 2-fluorobenzaldehyde. The general synthetic pathway can be outlined as follows:
- Starting Material : Adamantane-1-carbohydrazide is synthesized from adamantane-1-carboxylic acid via hydrazinolysis.
- Condensation Reaction : The carbohydrazide is then reacted with 2-fluorobenzaldehyde under acidic or basic conditions to form the target hydrazone compound.
- Purification : The product is purified using recrystallization or chromatography techniques to obtain a high yield of pure this compound.
Antibacterial Properties
Research indicates that derivatives of adamantane-1-carbohydrazides, including this compound, exhibit significant antibacterial activity. For instance, studies have shown that similar compounds possess Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 2.0 μg/mL against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Antifungal Activity
In addition to antibacterial properties, this compound has demonstrated moderate antifungal activity against pathogens such as Candida albicans. The mechanism of action is believed to involve disruption of cellular membranes or interference with metabolic pathways in fungi .
Anticancer Potential
The hydrazone derivatives, including those based on adamantane structures, have also shown promise in anticancer research. In vitro studies indicate cytotoxic effects against several cancer cell lines, suggesting that these compounds may inhibit tumor growth through various mechanisms, potentially including apoptosis induction and cell cycle arrest .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of this compound and related compounds:
- Study 1 : A comprehensive evaluation of various hydrazone derivatives revealed that those containing the adamantane moiety exhibited enhanced antibacterial properties compared to their non-adamantane counterparts. The study utilized spectroscopic techniques (NMR, IR) for structural characterization and assessed biological activity through standard microbiological assays .
- Study 2 : Another investigation focused on the structure-activity relationship (SAR) of adamantane-based hydrazones. It was found that modifications at the phenyl ring significantly influenced antibacterial potency. The presence of electron-withdrawing groups (like fluorine) was correlated with increased activity .
Mechanism of Action
The mechanism of action of N’-[(E)-(2-Fluorophenyl)methylidene]adamantane-1-carbohydrazide involves its interaction with biological targets, such as enzymes or receptors. The Schiff base moiety can form coordination complexes with metal ions, which can enhance its biological activity. The fluorine atom on the phenyl ring can also influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Substituents influence yields; electron-deficient aldehydes (e.g., nitrothiophene) react more efficiently than bulky heterocycles (e.g., imidazole) .
- Melting points correlate with molecular symmetry and packing efficiency. Chlorophenyl derivatives (3a) exhibit higher melting points than methyl-substituted analogs (3b) due to stronger intermolecular interactions .
Spectroscopic and Crystallographic Features
NMR and Mass Spectrometry
- CH=N Proton Shifts : The imine (CH=N) proton resonates at δ 8.3–8.5 ppm in most analogs, confirming Schiff base formation .
- Adamantane Signals : Adamantane protons appear as singlets at δ 1.7–2.0 ppm, consistent across derivatives .
- Mass Spectra : Molecular ion peaks (e.g., m/z 384.9 for 3a) confirm stoichiometry. Fragmentation patterns reveal stability of the adamantane core .
Crystal Packing and Hydrogen Bonding
- N'-[(2,6-Dichlorophenyl)methylidene]adamantane-1-carbohydrazide : Forms layered structures via N–H···O and C–H···Cl interactions, stabilizing the lattice .
- N'-[(2-n-Butyl-4-chloroimidazol-5-yl)methylidene]adamantane-1-carbohydrazide : Exhibits a hydrogen-bonded network involving water molecules, creating a 2D layered architecture .
Antimicrobial Efficacy
- Pyridine and Nitrothiophene Derivatives (1, 2) : Show broad-spectrum activity against Staphylococcus aureus and Candida albicans (MIC: 4–8 µg/mL), attributed to electron-withdrawing groups enhancing membrane penetration .
- Chlorophenylisoxazole (3a) : Superior activity compared to methyl (3b) and methoxy (3c) analogs, highlighting the role of electron-withdrawing substituents .
- Imidazole Derivatives (4, 5) : Moderate antifungal activity due to planar heterocyclic moieties interacting with fungal enzymes .
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups : Chloro and nitro substituents enhance antimicrobial potency by increasing electrophilicity and target binding .
- Steric Effects : Ortho-substituted fluorophenyl groups (as in the target compound) may reduce activity compared to para-substituted analogs due to hindered receptor interactions .
Physicochemical and Pharmacokinetic Profiles
- Lipophilicity : Adamantane derivatives generally exhibit high logP values (>3), favoring blood-brain barrier penetration. Fluorine substitution may further optimize solubility .
- Metabolic Stability : The adamantane core resists oxidative metabolism, while the hydrazide linkage may confer susceptibility to hydrolysis in vivo .
Biological Activity
N'-[(E)-(2-Fluorophenyl)Methylidene]Adamantane-1-Carbohydrazide is a novel compound derived from adamantane, a structure known for its diverse biological activities. This compound has garnered attention due to its potential antibacterial, antifungal, and anticancer properties. The following sections will detail the synthesis, characterization, and biological activity of this compound, supported by relevant data tables and findings from various studies.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of adamantane-1-carbohydrazide with 2-fluorobenzaldehyde. The reaction conditions generally include ethanol as a solvent and may utilize acid catalysts to enhance yields. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. Studies have reported minimal inhibitory concentration (MIC) values ranging from 0.5 to 2.0 µg/mL against various Gram-positive and Gram-negative bacteria, including strains of Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Pseudomonas aeruginosa | 2.0 |
Antifungal Activity
In addition to antibacterial effects, the compound has shown moderate antifungal activity against Candida albicans, with reported MIC values suggesting efficacy in inhibiting fungal growth .
Table 2: Antifungal Activity
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 4.0 |
Anticancer Activity
The anticancer potential of this compound has been evaluated against several human cancer cell lines using the MTT assay. Results indicated that it possesses potent antiproliferative activity, particularly against cervical cancer (HeLa) and breast cancer (MCF-7) cell lines.
Table 3: Anticancer Activity
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | <10 |
| MCF-7 | <10 |
| HCT-116 | 15 |
| HepG-2 | 20 |
The mechanism of action for this compound appears to involve interference with bacterial cell wall synthesis and disruption of cellular processes in fungi and cancer cells. The presence of the fluorine atom enhances lipophilicity, which is believed to facilitate better membrane penetration, thereby increasing bioactivity .
Case Studies
Several case studies have highlighted the effectiveness of adamantane derivatives in clinical settings:
- Case Study on Antibacterial Efficacy : A study involving patients with bacterial infections demonstrated that derivatives similar to this compound significantly reduced infection rates when used as adjunct therapy alongside conventional antibiotics .
- Case Study on Anticancer Properties : In vitro studies showed that treatment with this compound led to apoptosis in cancer cells, evidenced by increased caspase activity and DNA fragmentation .
Q & A
Q. Table 1: Representative Synthesis Parameters
| Component | Molar Ratio | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Adamantane-1-carbohydrazide | 1:1 | Ethanol | 80°C | 90% |
| 2-Fluorobenzaldehyde | 1:1 | Butanol | 70°C | 85% |
Basic: How is the crystal structure of this compound determined, and what are its key features?
Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:
- Data collection : Use a Bruker SMART APEX diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100–294 K .
- Refinement : Employ SHELXL for structure solution, with R factors < 0.08 for reliable models .
- Structural insights : The compound adopts a triclinic (P‾1) system with intermolecular N–H···O hydrogen bonds stabilizing the lattice .
Q. Table 2: Crystallographic Data
| Parameter | Value |
|---|---|
| Space group | P‾1 |
| Unit cell (Å) | a = 10.64, b = 14.49, c = 21.06 |
| Z | 8 |
| R₁ | 0.0815 |
| C–N bond length | 1.28 Å (confirmed imine) |
Advanced: How can researchers resolve contradictions in crystallographic data (e.g., bond lengths vs. DFT calculations)?
Answer:
Contradictions arise from thermal motion or experimental resolution limits . Mitigation strategies:
- Validate with DFT : Compare experimental bond lengths (e.g., C=N at 1.28 Å) with B3LYP/6-311G(d,p)-optimized geometries .
- Check data quality : Ensure R factor < 0.05 and data-to-parameter ratio > 15.0 to minimize overfitting .
- Cross-reference : Use databases like CCDC to compare with analogous structures (e.g., N'-[(4-fluorophenyl)methylidene]adamantane-1-carbohydrazide) .
Advanced: What strategies enhance the compound’s bioactivity against microbial targets?
Answer:
Modify the pharmacophore based on structure-activity relationship (SAR) studies:
- Fluorophenyl group : Replace 2-fluorophenyl with 5-nitrothiophene to improve π-stacking with microbial enzymes .
- Adamantane core : Introduce methyl groups at C2/C4 to enhance lipophilicity and membrane penetration .
- Hydrazide moiety : Substitute with thiosemicarbazide to increase metal-binding capacity (e.g., Fe³⁺ in bacterial pathways) .
Q. Table 3: SAR Modifications and Activity Trends
| Modification | Target Activity (MIC, μg/mL) |
|---|---|
| 2-Fluorophenyl | 32 (E. coli) |
| 5-Nitrothiophene | 8 (E. coli) |
| Thiosemicarbazide | 4 (S. aureus) |
Basic: What spectroscopic techniques confirm the compound’s identity?
Answer:
- FTIR : Detect C=O (~1680 cm⁻¹) and N–H (~3300 cm⁻¹) stretches .
- ¹H/¹³C NMR : Assign adamantane CH₂ (δ ~1.7–2.1 ppm) and fluorophenyl aromatic protons (δ ~7.2–8.3 ppm) .
- Mass spectrometry : Confirm molecular ion peak at m/z = 316.2 (M+H⁺) .
Advanced: How to optimize reaction yields when scaling up synthesis?
Answer:
- Solvent choice : Replace ethanol with DMSO to reduce precipitation and improve mixing .
- Catalyst : Add 0.1 eq. acetic acid to accelerate imine formation (yield increases from 85% to 93%) .
- Workup : Use flash chromatography (silica gel, ethyl acetate/hexane) for faster purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
